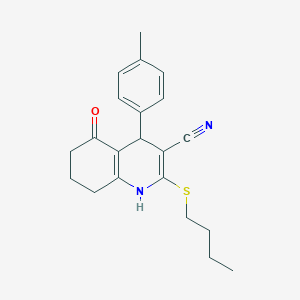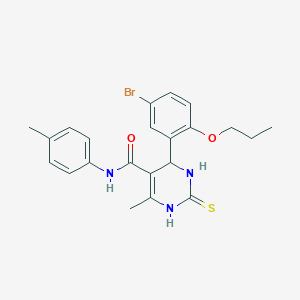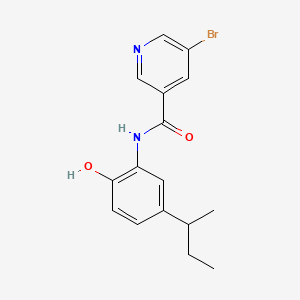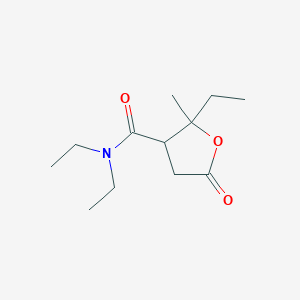![molecular formula C17H18FNO4 B4062424 5-[(4-fluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4062424.png)
5-[(4-fluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide
Übersicht
Beschreibung
5-[(4-fluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide is a useful research compound. Its molecular formula is C17H18FNO4 and its molecular weight is 319.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.12198622 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Serotonin 1A Receptors and Alzheimer's Disease
Research on fluorine-substituted compounds, such as fluorinated benzamides, has shown promising applications in the study of neurological diseases. For instance, fluorine-substituted molecular imaging probes have been utilized in positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This approach helps in understanding the neurobiological changes in Alzheimer's disease, offering a potential pathway for studying the applications of "5-[(4-fluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide" in neurology and psychiatric research (Kepe et al., 2006).
Synthetic and Quantum Chemical Studies
The synthetic versatility of compounds containing furan and fluoro groups allows for the exploration of chemical reactions, such as the competitive formation of β-enaminones and 3-amino-2(5H)-furanones from isoxazolidine systems. These studies provide a foundation for designing new compounds with potential applications in material science, catalysis, and organic synthesis. Understanding the synthetic pathways and the influence of fluorine substitution on chemical reactivity can inform the development of new research tools and materials (Iannazzo et al., 2010).
Antipathogenic Activity
Research into thiourea derivatives, including compounds with fluorophenoxy groups, has highlighted their significant antipathogenic activity, particularly against bacterial strains capable of forming biofilms. This suggests a potential research application for "this compound" in the development of new antimicrobial agents with antibiofilm properties. The incorporation of fluorine and furan moieties may enhance the compound's efficacy against microbial pathogens (Limban et al., 2011).
Radioiodinated Ligands for Neuroimaging
The development of radioiodinated ligands featuring fluoro and phenoxy groups for targeting serotonin receptors underscores the potential of fluorinated compounds in neuroimaging. These ligands have been utilized in gamma-emission tomography, providing valuable insights into the distribution and density of neurotransmitter receptors in the brain. This area of research could be extended to "this compound" to explore its applications in brain imaging and the study of psychiatric disorders (Mertens et al., 1994).
Eigenschaften
IUPAC Name |
5-[(4-fluorophenoxy)methyl]-N-(oxolan-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4/c18-12-3-5-13(6-4-12)22-11-15-7-8-16(23-15)17(20)19-10-14-2-1-9-21-14/h3-8,14H,1-2,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLVEUSXESPSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-ISOPROPYL-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE](/img/structure/B4062348.png)

![4-chloro-2-{[3-(dimethylamino)propyl]amino}-5-(1-piperidinylsulfonyl)benzoic acid](/img/structure/B4062352.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4062359.png)
![N-(4-acetylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B4062379.png)
![2-[[4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4062383.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B4062384.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4062391.png)

![1-{5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B4062400.png)
![1-(2-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4062403.png)

![N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062438.png)
